2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide
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Overview
Description
2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide is an organic compound characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-5-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The final step involves acylation of the amine with chloroacetyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents at available positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The trifluoromethyl group is known to enhance the biological activity of many pharmaceuticals.
Industry
Industrially, this compound can be used in the development of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-Chloro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide
- 2-({[3-Bromo-5-(trifluoromethyl)phenyl]methyl}amino)acetamide
- 2-({[3-Fluoro-5-(difluoromethyl)phenyl]methyl}amino)acetamide
Uniqueness
Compared to similar compounds, 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[3-fluoro-5-(trifluoromethyl)phenyl]methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2O/c11-8-2-6(4-16-5-9(15)17)1-7(3-8)10(12,13)14/h1-3,16H,4-5H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYGSUUSABPAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CNCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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